![molecular formula C10H30Br4N4S2 B030269 Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide CAS No. 127565-72-4](/img/structure/B30269.png)
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide is a chemical compound with the molecular formula C10H30Br4N4S2 and a molecular weight of 590.12 g/mol . It is a metabolite of Amifostine, a well-known cytoprotective agent used in chemotherapy and radiotherapy . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide involves several steps. The primary synthetic route includes the reaction of 3-aminopropylamine with ethylene disulfide under controlled conditions to form the desired product . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiols.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Scientific Research Applications
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of disulfide bonds and amino groups.
Biology: The compound is used in studies related to cellular protection mechanisms, particularly in the context of oxidative stress.
Medicine: Research involving this compound focuses on its potential cytoprotective effects, similar to its parent compound, Amifostine.
Mechanism of Action
The mechanism of action of Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide involves its ability to interact with cellular thiols and protect cells from oxidative damage . The disulfide bond in the compound can be reduced to form thiols, which can then scavenge reactive oxygen species (ROS) and protect cellular components from oxidative stress . The molecular targets include various cellular proteins and enzymes that are susceptible to oxidative damage .
Comparison with Similar Compounds
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide is unique due to its specific structure and cytoprotective properties. Similar compounds include:
Amifostine: The parent compound, known for its cytoprotective effects in chemotherapy and radiotherapy.
Cysteamine: A compound with a similar thiol group that provides protection against oxidative stress.
Properties
IUPAC Name |
N'-[2-[2-(3-aminopropylamino)ethyldisulfanyl]ethyl]propane-1,3-diamine;tetrahydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4S2.4BrH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYBMDGMOZITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSSCCNCCCN.Br.Br.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Br4N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
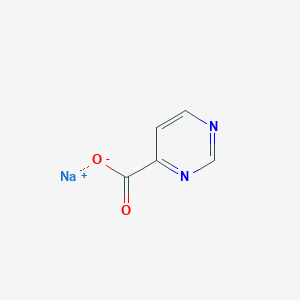
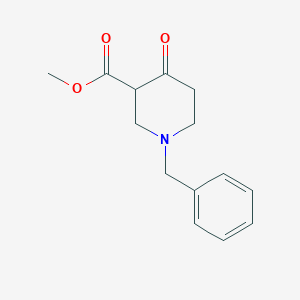

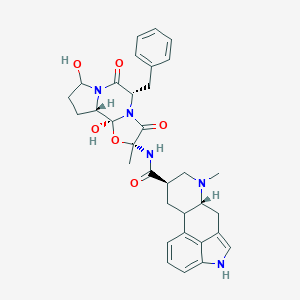
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)
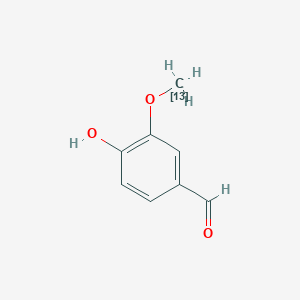

![4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester](/img/structure/B30220.png)
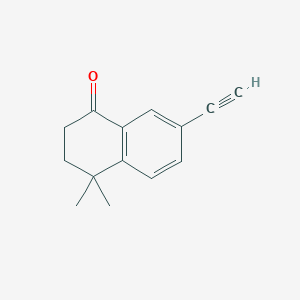
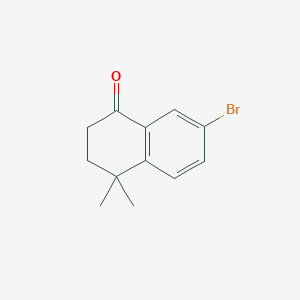
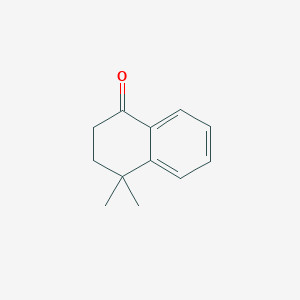
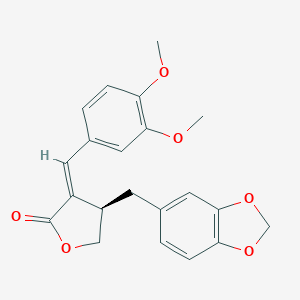
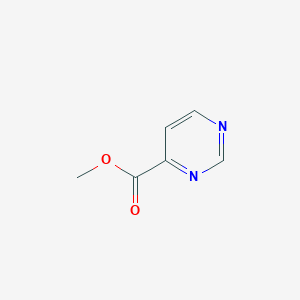
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)
